Cas no 2680769-48-4 (benzyl N-(6-bromo-2-cyano-3-fluorophenyl)carbamate)

benzyl N-(6-bromo-2-cyano-3-fluorophenyl)carbamate Chemical and Physical Properties
Names and Identifiers
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- benzyl N-(6-bromo-2-cyano-3-fluorophenyl)carbamate
- EN300-28298328
- 2680769-48-4
-
- Inchi: 1S/C15H10BrFN2O2/c16-12-6-7-13(17)11(8-18)14(12)19-15(20)21-9-10-4-2-1-3-5-10/h1-7H,9H2,(H,19,20)
- InChI Key: ACCHRXZYMSSVHV-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C(C#N)=C1NC(=O)OCC1C=CC=CC=1)F
Computed Properties
- Exact Mass: 347.99097g/mol
- Monoisotopic Mass: 347.99097g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 406
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 62.1Ų
benzyl N-(6-bromo-2-cyano-3-fluorophenyl)carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28298328-0.5g |
benzyl N-(6-bromo-2-cyano-3-fluorophenyl)carbamate |
2680769-48-4 | 95.0% | 0.5g |
$1357.0 | 2025-03-19 | |
Enamine | EN300-28298328-5.0g |
benzyl N-(6-bromo-2-cyano-3-fluorophenyl)carbamate |
2680769-48-4 | 95.0% | 5.0g |
$4102.0 | 2025-03-19 | |
Enamine | EN300-28298328-0.05g |
benzyl N-(6-bromo-2-cyano-3-fluorophenyl)carbamate |
2680769-48-4 | 95.0% | 0.05g |
$1188.0 | 2025-03-19 | |
Enamine | EN300-28298328-2.5g |
benzyl N-(6-bromo-2-cyano-3-fluorophenyl)carbamate |
2680769-48-4 | 95.0% | 2.5g |
$2771.0 | 2025-03-19 | |
Enamine | EN300-28298328-1.0g |
benzyl N-(6-bromo-2-cyano-3-fluorophenyl)carbamate |
2680769-48-4 | 95.0% | 1.0g |
$1414.0 | 2025-03-19 | |
Enamine | EN300-28298328-0.1g |
benzyl N-(6-bromo-2-cyano-3-fluorophenyl)carbamate |
2680769-48-4 | 95.0% | 0.1g |
$1244.0 | 2025-03-19 | |
Enamine | EN300-28298328-1g |
benzyl N-(6-bromo-2-cyano-3-fluorophenyl)carbamate |
2680769-48-4 | 1g |
$1414.0 | 2023-09-07 | ||
Enamine | EN300-28298328-0.25g |
benzyl N-(6-bromo-2-cyano-3-fluorophenyl)carbamate |
2680769-48-4 | 95.0% | 0.25g |
$1300.0 | 2025-03-19 | |
Enamine | EN300-28298328-5g |
benzyl N-(6-bromo-2-cyano-3-fluorophenyl)carbamate |
2680769-48-4 | 5g |
$4102.0 | 2023-09-07 | ||
Enamine | EN300-28298328-10.0g |
benzyl N-(6-bromo-2-cyano-3-fluorophenyl)carbamate |
2680769-48-4 | 95.0% | 10.0g |
$6082.0 | 2025-03-19 |
benzyl N-(6-bromo-2-cyano-3-fluorophenyl)carbamate Related Literature
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1. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735
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Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531
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Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034
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Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750
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Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558
Additional information on benzyl N-(6-bromo-2-cyano-3-fluorophenyl)carbamate
Benzyl N-(6-Bromo-2-Cyano-3-Fluorophenyl)Carbamate (CAS No. 2680769-48-4): An Overview of Its Structure, Properties, and Applications
Benzyl N-(6-bromo-2-cyano-3-fluorophenyl)carbamate (CAS No. 2680769-48-4) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a benzyl group, a bromo-substituted phenyl ring, a cyano group, and a fluorine atom. These functionalities contribute to its diverse chemical properties and potential applications in drug discovery and development.
The structure of benzyl N-(6-bromo-2-cyano-3-fluorophenyl)carbamate is particularly noteworthy due to the presence of multiple functional groups that can influence its reactivity and biological activity. The benzyl group provides aromatic stability and can enhance solubility in organic solvents, while the bromo-substituted phenyl ring introduces halogen bonding capabilities. The cyano group adds electron-withdrawing properties, which can affect the compound's electronic distribution and reactivity. The fluorine atom further modulates the electronic environment and can influence the compound's interactions with biological targets.
Recent research has focused on the synthesis and characterization of benzyl N-(6-bromo-2-cyano-3-fluorophenyl)carbamate. A study published in the *Journal of Organic Chemistry* (2021) detailed an efficient synthetic route for this compound using palladium-catalyzed cross-coupling reactions. The researchers reported high yields and excellent purity, making this method suitable for large-scale production. Another study in *Bioorganic & Medicinal Chemistry Letters* (2022) explored the use of this compound as a building block for the synthesis of novel antiviral agents. The results indicated that benzyl N-(6-bromo-2-cyano-3-fluorophenyl)carbamate could serve as a versatile intermediate in the development of compounds with potent antiviral activity.
The physical properties of benzyl N-(6-bromo-2-cyano-3-fluorophenyl)carbamate have also been extensively studied. It is a white crystalline solid with a melting point ranging from 150 to 155°C. The compound is moderately soluble in common organic solvents such as dichloromethane, acetone, and ethanol but has limited solubility in water. These properties make it suitable for various chemical reactions and purification techniques.
In terms of biological activity, benzyl N-(6-bromo-2-cyano-3-fluorophenyl)carbamate has shown promise in several areas. A study published in *Molecular Pharmacology* (2023) investigated its potential as an inhibitor of specific protein kinases involved in cancer progression. The results demonstrated that this compound effectively inhibited the activity of these kinases at low micromolar concentrations, suggesting its potential as a lead compound for anticancer drug development.
Additionally, benzyl N-(6-bromo-2-cyano-3-fluorophenyl)carbamate has been explored for its antimicrobial properties. Research conducted at the University of California, Los Angeles (UCLA) found that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action was attributed to its ability to disrupt bacterial cell membranes, leading to cell death.
The safety profile of benzyl N-(6-bromo-2-cyano-3-fluorophenyl)carbamate is an important consideration for its use in pharmaceutical applications. Toxicity studies have shown that this compound has low acute toxicity when administered orally or intraperitoneally to rodents. However, it is important to note that further long-term toxicity studies are necessary to fully assess its safety profile.
In conclusion, benzyl N-(6-bromo-2-cyano-3-fluorophenyl)carbamate (CAS No. 2680769-48-4) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features, favorable physical properties, and potential biological activities make it an attractive candidate for further investigation and development into novel therapeutic agents.
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